REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1C=O.[OH:15]O>OS(O)(=O)=O.CO.O>[CH3:1][O:2][C:3]1[C:10]([O:11][CH3:12])=[C:9]([O:13][CH3:14])[CH:8]=[CH:7][C:4]=1[OH:15]
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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COC1=C(C=O)C=CC(=C1OC)OC
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Name
|
|
Quantity
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0.672 mL
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Type
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reactant
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Smiles
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OO
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Name
|
|
Quantity
|
0.102 mL
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Type
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solvent
|
Smiles
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OS(=O)(=O)O
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Name
|
|
Quantity
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10.19 mL
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Type
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solvent
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Smiles
|
CO
|
Name
|
|
Quantity
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20 mL
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Type
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solvent
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Smiles
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O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
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extracted with CH2Cl2 (3×30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The combined extracts were dried (MgSO4)
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Type
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CONCENTRATION
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Details
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concentrated in vacuo
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Type
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CUSTOM
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Details
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to afford the crude product
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Type
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CUSTOM
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Details
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This was purified by flash chromatography (Biotage Horizon, 40M, Si, ˜30 mL/min, 100% hexanes for 360 mL, gradient to 50% EtOAc in hexanes over 2088 mL)
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Name
|
|
Type
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product
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Smiles
|
COC1=C(C=CC(=C1OC)OC)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |